Product packaging for Hexadecyl dihydrogen phosphate(Cat. No.:CAS No. 3539-43-3)

Hexadecyl dihydrogen phosphate

Cat. No.: B1199986
CAS No.: 3539-43-3
M. Wt: 322.42 g/mol
InChI Key: ZUVCYFMOHFTGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hexadecyl Dihydrogen Phosphate (B84403) as an Amphiphilic Organophosphate Compound

Hexadecyl dihydrogen phosphate, also known as cetyl phosphate, is classified as an organophosphate compound. solubilityofthings.comwikipedia.org Its structure is characterized by a long, 16-carbon alkyl chain (hexadecyl group) which is hydrophobic, and a hydrophilic dihydrogen phosphate group. solubilityofthings.com This dual nature makes it an amphiphilic molecule, meaning it possesses both water-repelling and water-attracting properties. solubilityofthings.com

The molecular formula for this compound is C₁₆H₃₅O₄P, and its molecular weight is 322.42 g/mol . rcsb.org This amphiphilic character is central to its functionality, particularly its ability to act as a surfactant and emulsifier, reducing surface tension between different phases, such as oil and water. solubilityofthings.com While the long hydrocarbon tail leads to poor solubility in water, it enhances its solubility in organic, non-polar solvents. solubilityofthings.com This behavior is crucial for its role in various applications where the stabilization of mixtures containing both polar and non-polar components is required. solubilityofthings.com

Historical Context and Evolution of Research Interest

The broader field of organophosphorus chemistry, to which this compound belongs, has its origins in the 19th century. One of the earliest related syntheses was of triethyl phosphate in 1848. mdpi.com The synthesis of tetraethyl pyrophosphate followed in 1854. mdpi.commdpi.com The development of methods for creating alkyl and aryl phosphates continued, with patents for continuous processes appearing in the early 20th century, such as a 1937 patent for the manufacture of tricresyl phosphate. google.com

Specific methods for preparing alkyl dihydrogen phosphates were later detailed. For instance, a 1969 publication described a new phosphorylating reagent for this purpose. acs.org The Atherton-Todd reaction, developed in 1954, provided a method for phosphorylating amines, contributing to the broader understanding of phosphate chemistry. mdpi.com Research into organophosphates expanded significantly due to their diverse applications, from pesticides to industrial additives like flame retardants and plasticizers, which have been in use since the 1940s. wikipedia.orgnih.gov The interest in specific long-chain alkyl phosphates like this compound has grown with the advancement of materials science and nanotechnology, where its self-assembling and surface-active properties are highly valued. solubilityofthings.com

Current Research Landscape and Significance in Advanced Materials

The unique properties of this compound have positioned it as a significant component in the development of advanced materials. Its ability to self-assemble in solution to form structures like micelles and vesicles is a key area of current research. solubilityofthings.com These self-assembled systems are fundamental in nanotechnology for applications such as creating nanocarriers for drug delivery. solubilityofthings.com

Detailed Research Findings:

Emulsifying Agent: It is widely used as an emulsifier to create stable mixtures of oil and water, which is essential in cosmetics and pharmaceutical formulations. solubilityofthings.com Its potassium salt, potassium hexadecyl hydrogen phosphate, is noted for its role as a stabilizer and skin conditioning agent in personal care products. lookchem.com

Drug Delivery Systems: In pharmaceuticals, this compound is crucial for developing liposomes and other lipid-based drug delivery systems. These structures can encapsulate poorly soluble drugs, potentially enhancing their bioavailability.

Nanoparticle Synthesis and Stabilization: Research has shown its utility in the synthesis and stabilization of nanoparticles. For example, a related compound, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA), is used as a ligand to stabilize metal nanoparticles in aqueous media for industrial catalysis. researchgate.net This demonstrates the potential of the phosphate group to moderate reactions at the nanoscale. Another study mentions the use of octadecyl dihydrogen phosphate as a modifying agent in the production of hydrophobic nanoparticles. mdpi.comresearchgate.net

Surface Modification: The amphiphilic nature of this compound allows it to modify surfaces, altering their properties. This is valuable in creating functional coatings and in applications like dental materials, where monomers like 10-methacryloyloxydecyl dihydrogen phosphate can enhance bonding properties. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₆H₃₅O₄P rcsb.org
Molecular Weight 322.42 g/mol rcsb.org
Appearance White, waxy solid solubilityofthings.com
Water Solubility Poor solubilityofthings.com
LogP ~5.3 - 6.65 chemicalbook.com
Polar Surface Area 76.57 Ų

Interdisciplinary Relevance and Research Opportunities

The study of this compound extends across multiple scientific disciplines, creating a fertile ground for interdisciplinary research.

Biomedical Engineering: Its biocompatibility and role in forming vesicle and liposome (B1194612) structures make it a subject of intense interest for drug delivery systems and tissue engineering. solubilityofthings.com The ability to create stable nano-carriers opens avenues for targeted therapies and controlled release of bioactive agents. solubilityofthings.comipb.pt

Nanotechnology: As a building block in nanotechnology, it is integral to the bottom-up fabrication of novel nanomaterials. researchgate.netsu.ac.th Its self-assembly properties are being explored for creating complex nanostructures with tailored functionalities. solubilityofthings.com The use of related organophosphates in stabilizing catalysts, such as in the NanoSelect™ technology, highlights the compound's relevance in nanocatalysis. researchgate.net

Green Chemistry: Ongoing research is exploring the potential of this compound in more sustainable technologies, leveraging its properties for environmentally friendly applications. solubilityofthings.com

Materials Science and Chemistry: The fundamental study of its interactions at interfaces, its role in catalysis, and its synthesis continues to be a focus. researchgate.netrsc.org For example, it has been studied as a stabilizer in the direct synthesis of hydrogen peroxide. mdpi.com The integration of material science with biochemistry offers opportunities to design novel functional materials based on compounds like this compound.

The convergence of these fields promises to unlock new applications and a deeper understanding of this versatile compound, emphasizing its importance in advancing both science and technology. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35O4P B1199986 Hexadecyl dihydrogen phosphate CAS No. 3539-43-3

Properties

IUPAC Name

hexadecyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVCYFMOHFTGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045039
Record name Hexadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Hexadecanol, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3539-43-3
Record name Hexadecyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3539-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003539433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanol, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT07D6X67O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Derivatization Strategies of Hexadecyl Dihydrogen Phosphate

Classical and Modern Synthesis Methodologies

The synthesis of hexadecyl dihydrogen phosphate (B84403) can be achieved through several routes, primarily involving the phosphorylation of hexadecanol (B772). These methods range from classical approaches using strong acids to more modern techniques employing milder reagents.

Phosphorylation of Long-Chain Alcohols (e.g., Hexadecanol)

A common and direct method for synthesizing hexadecyl dihydrogen phosphate is the phosphorylation of hexadecanol. This can be achieved using various phosphorylating agents, with phosphorus oxychloride (POCl₃) and phosphoric acid (H₃PO₄) being two of the most frequently employed. researchgate.netresearchgate.net

When phosphorus oxychloride is used, the reaction is typically carried out in the presence of a base like pyridine. orgsyn.orgmasterorganicchemistry.com The alcohol's hydroxyl group attacks the phosphorus atom in phosphorus oxychloride, leading to the displacement of a chloride ion and the formation of a dichlorophosphate (B8581778) intermediate. This intermediate is then hydrolyzed to yield the final this compound. The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise lead to undesirable side reactions. orgsyn.org This method is considered a general approach for preparing various alkyl phosphates. orgsyn.org

Alternatively, direct phosphorylation with phosphoric acid can be employed. This method often requires elevated temperatures to proceed. Another approach involves using polyphosphoric acid, which is prepared from phosphoric acid and phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.net This method has been used for the solvent-free synthesis of long-chain alkyl phosphates. researchgate.net

A comparative overview of common phosphorylating agents for hexadecanol is presented below:

Phosphorylating AgentTypical ConditionsKey Features
Phosphorus Oxychloride (POCl₃) Presence of a base (e.g., pyridine), anhydrous conditions, followed by hydrolysis. orgsyn.orgForms a dichlorophosphate intermediate; the base neutralizes HCl byproduct. orgsyn.orgmasterorganicchemistry.com
Phosphoric Acid (H₃PO₄) Elevated temperatures. A direct but potentially harsh method.
Polyphosphoric Acid (PPA) Prepared from H₃PO₄ and P₂O₅; can be used in solvent-free conditions. researchgate.netresearchgate.netOffers a route to high-purity mono-alkyl phosphates. researchgate.net

Phosphitylation Approaches Utilizing Phosphorus(III) Reagents

An alternative to direct phosphorylation with pentavalent phosphorus reagents is the phosphitylation of alcohols using phosphorus(III) compounds, followed by an oxidation step. researchgate.net This two-step approach offers a milder route to alkyl phosphates.

Phosphorus trichloride (B1173362) (PCl₃) is a common phosphorus(III) reagent used for this purpose. researchgate.net The reaction of an alcohol with PCl₃, often in the presence of a base like pyridine, forms a phosphite (B83602) ester intermediate. askiitians.comnih.gov This intermediate is then oxidized to the corresponding phosphate ester. This method is central to the synthesis of oligonucleotides, highlighting its precision and control. nih.gov

Phosphoramidites are another class of phosphorus(III) reagents used in phosphitylation. nih.gov The reaction is typically promoted by a weak acid, such as 1H-tetrazole, which activates the phosphoramidite. nih.gov The resulting phosphite triester is then oxidized to the phosphate. nih.gov This methodology is known for its high efficiency and is a cornerstone of automated DNA and RNA synthesis. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts like dialkyl and trialkyl phosphates. researchgate.net Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.netresearchgate.net

For instance, in syntheses using phosphorus oxychloride, controlling the stoichiometry of the alcohol to the phosphorylating agent is critical. researchgate.net An excess of the alcohol can favor the formation of di- and tri-substituted phosphates. The reaction temperature also plays a significant role; lower temperatures can help to control the reactivity of POCl₃ and improve selectivity. orgsyn.orgresearchgate.net

In methods utilizing polyphosphoric acid, the ratio of phosphorus pentoxide to phosphoric acid and the reaction temperature are key variables to optimize. researchgate.net Studies have shown that careful control of these parameters can lead to a high yield of the desired monoalkyl phosphate. researchgate.net The use of microwave irradiation has also been explored as a way to achieve rapid and efficient synthesis. researchgate.net

Purification and Characterization of Synthetic Products

Following synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, and byproducts. Therefore, purification and subsequent characterization are essential steps to ensure the final product's identity and purity.

Techniques for Isolating High-Purity this compound

Several techniques can be employed to purify this compound. The choice of method often depends on the scale of the synthesis and the nature of the impurities.

Solvent extraction is a common method used to separate the product from water-soluble impurities like phosphoric acid. google.com The crude product is dissolved in an organic solvent, and the solution is washed with water.

Recrystallization is another effective purification technique. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the purified product to crystallize.

Column chromatography on a stationary phase like silica (B1680970) gel is a powerful method for separating the desired product from closely related impurities. umich.edu The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For some applications, the product may be isolated as a salt. For example, treatment with cyclohexylamine (B46788) can yield a cyclohexylamine salt, which can be purified and then converted back to the free phosphate ester using an ion-exchange resin. nih.gov

Spectroscopic Verification of Molecular Structure (e.g., FT-IR, NMR)

Once purified, the molecular structure of this compound is confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the P=O, P-O, and O-H groups of the phosphate moiety, as well as the C-H stretches of the long alkyl chain. researchgate.netlookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule.

¹H NMR spectroscopy is used to identify the different types of protons in the molecule. The spectrum would show signals corresponding to the protons of the hexadecyl chain and potentially the acidic protons of the phosphate group. researchgate.netnih.gov

³¹P NMR spectroscopy is particularly useful for characterizing phosphorus-containing compounds. researchgate.nethuji.ac.il The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the clear identification of the monoalkyl phosphate. huji.ac.il The typical chemical shift range for monoalkyl phosphates is distinct from that of dialkyl phosphates, trialkyl phosphates, and inorganic phosphate, making it an excellent tool for assessing purity. huji.ac.ileuropa.eu

A summary of the spectroscopic data used for the characterization of this compound is presented below:

Spectroscopic TechniqueInformation Obtained
FT-IR Identification of functional groups such as P=O, P-O, O-H, and C-H. researchgate.netlookchem.com
¹H NMR Provides information on the protons of the hexadecyl chain and the acidic phosphate protons. researchgate.netnih.gov
³¹P NMR Confirms the presence of the monoalkyl phosphate and helps assess purity by distinguishing it from other phosphate species based on characteristic chemical shifts. researchgate.nethuji.ac.ileuropa.eu

Synthesis of Functionalized this compound Derivatives

The inherent amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic phosphate head, makes it a versatile platform for chemical modification. Derivatization strategies focus on enhancing its physicochemical properties, such as solubility, emulsifying capability, and self-assembly behavior, by altering the phosphate head group or introducing new functionalities. These modifications lead to a broad range of compounds with tailored properties for specific applications.

Preparation of Salts (e.g., Potassium this compound)

The conversion of this compound into its salt form is a common derivatization strategy to improve its water solubility and modify its performance in formulations. The potassium salt, in particular, is widely utilized.

The synthesis of potassium this compound typically involves a neutralization reaction. One common industrial method involves the reaction of cetyl alcohol (hexadecanol) with phosphoric acid, followed by neutralization with a potassium source. tiiips.com A two-step process can also be employed where phosphoric acid first reacts with potassium hydroxide (B78521) to form dipotassium (B57713) phosphate, which is highly soluble. google.com This solution is then filtered to remove impurities and neutralized with additional phosphoric acid to yield the final pure potassium dihydrogen phosphate product. google.com

Another approach involves the double decomposition reaction between potassium chloride and phosphoric acid at elevated temperatures (150-250°C). google.com This reaction produces potassium dihydrogen pyrophosphate and hydrogen chloride gas. google.com The intermediate, potassium dihydrogen pyrophosphate, is then hydrolyzed with water to form the desired potassium dihydrogen phosphate. google.com

The resulting potassium salt, often referred to as potassium cetyl phosphate, is a mixture of esters from phosphoric acid and cetyl alcohol. tiiips.com It is valued for its ability to form stable oil-in-water emulsions.

Table 1: Synthesis Parameters for Potassium Phosphate Salts

Method Reactants Key Conditions Intermediate Product Final Product Citation
Neutralization Cetyl alcohol, Phosphoric acid, Potassium solution Reaction followed by neutralization This compound Potassium hexadecyl phosphate tiiips.com
Two-Step Neutralization Phosphoric acid, Potassium hydroxide Step 1: Formation of dipotassium phosphate. Step 2: Neutralization with phosphoric acid. Dipotassium phosphate Potassium dihydrogen phosphate google.com
Double Decomposition Phosphoric acid, Potassium chloride Reaction temperature: 150-250°C, followed by hydrolysis. Potassium dihydrogen pyrophosphate Potassium dihydrogen phosphate google.com

Introduction of Additional Functional Groups (e.g., Hydroxyl)

Incorporating additional functional groups, such as hydroxyl (-OH) groups, into the structure of this compound can significantly alter its properties, particularly its hydrophilicity and interaction with other molecules.

A general method for introducing hydroxyl groups involves the reaction of an epoxide with a phosphate. researchgate.net For instance, phosphate surfactants containing both ether and hydroxyl groups have been prepared through a reaction between a corresponding epoxide and diethyl phosphate. researchgate.net This approach can be adapted to introduce a hydroxyl group into the hexadecyl phosphate structure. For example, reacting this compound with a simple epoxide like ethylene (B1197577) oxide would introduce a hydroxyethyl (B10761427) group.

Another synthetic route involves a multi-step process starting with the addition reaction of a 1,2-epoxyalkane to N-methylaminoethanol. researchgate.net This is followed by the introduction of a phosphoric acid group and subsequent neutralization to yield an amphoteric surfactant possessing a phosphoric acid group, a tertiary amino group, and a 2-hydroxyalkyl group. researchgate.net These modifications enhance properties like water absorption and holding capabilities. researchgate.net

Table 2: Example of Hydroxyl Functionalization Strategy

Starting Materials Reaction Type Functional Groups Introduced Resulting Product Class Citation
1,2-Epoxyalkanes, N-methylaminoethanol, Phosphoric acid source Addition, Phosphorylation, Neutralization Hydroxyl, Tertiary Amino, Phosphate Amphoteric Surfactants researchgate.net
Epoxide, Diethyl phosphate Ring-opening reaction Ether, Hydroxyl Phosphate surfactants researchgate.net

Synthesis of Bisphosphate Surfactants and Other Amphipathic Analogs

The synthesis of "gemini" or bisphosphate surfactants, which contain two hydrophobic tails and two hydrophilic phosphate head groups linked by a spacer, represents a significant area of research. These molecules often exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts.

A common synthetic pathway to bisphosphate surfactants begins with the phosphorylation of a long-chain alcohol like hexadecanol, often using pyrophosphoric acid, to produce hexadecyl phosphate. researchgate.net This monoalkyl phosphate intermediate is then reacted with a linking agent, typically a terminal dibromoalkane such as 1,4-dibromobutane (B41627) or 1,6-dibromohexane (B150918), in a suitable solvent like acetonitrile (B52724). researchgate.net This step couples two hexadecyl phosphate molecules, yielding the bisphosphate structure. The final product can be neutralized, for example with sodium hydroxide, to produce the disodium (B8443419) salt of the bisphosphate surfactant, enhancing its water solubility. researchgate.net

Research has shown that the length of the alkane spacer influences the performance properties of the resulting surfactant. For instance, a bisphosphate surfactant synthesized with a 1,6-dibromohexane spacer demonstrated good water solubility, foaming, wetting, and emulsifying abilities. researchgate.net The structure and purity of these synthesized compounds are typically confirmed using analytical techniques such as FT-IR and 1H-NMR spectroscopy. researchgate.netresearchgate.net

Other amphipathic analogs can be created by varying the hydrophobic chains or the linking group. For example, new compounds with two dihydrogen phosphate groups and two octyl or decyl alkyl chains have been prepared by reacting 1,ω-bis(alkyloxymethyl)-oligo(ethylene glycol)s with polyphosphoric acid. researchgate.net These variations allow for the fine-tuning of the surfactant's properties for specific applications.

Table 3: Synthesis of Di-n-hexadecyl-α,ω-Alkyl Bisphosphate Surfactants

Intermediate Linking Agent Solvent Final Product (Acid Form) Properties of Disodium Salt Citation
Hexadecyl phosphate 1,4-dibromobutane Acetonitrile Di-n-hexadecyl-butane bisphosphate Anionic Gemini (B1671429) Surfactant researchgate.net
Hexadecyl phosphate 1,6-dibromohexane Acetonitrile Di-n-hexadecyl-hexane bisphosphate Good water solubility, foaming, and emulsifying ability researchgate.net
Hexadecyl phosphate 1,8-dibromooctane Acetonitrile Di-n-hexadecyl-octane bisphosphate Anionic Gemini Surfactant researchgate.net

Molecular Self Assembly and Supramolecular Architectures

Fundamental Principles of Amphiphilicity and Surface Activity

The distinct hydrophobic and hydrophilic regions of the hexadecyl dihydrogen phosphate (B84403) molecule govern its interaction with polar and non-polar environments. In aqueous solutions, the hydrophilic phosphate head group readily interacts with water molecules, while the hydrophobic hexadecyl tail avoids contact with water. This behavior is the fundamental principle behind its surface-active properties.

As a surfactant, hexadecyl dihydrogen phosphate reduces the surface tension of a liquid, such as water. When introduced into water, the amphiphilic molecules preferentially migrate to the air-water interface. At this interface, they orient themselves with their hydrophilic phosphate heads in the water and their hydrophobic hexadecyl tails extending into the air. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. The presence of these molecules at the surface reduces the energy required to increase the surface area of the liquid.

This compound and its neutralized salts, such as potassium cetyl phosphate, are effective emulsifying agents, particularly for creating stable oil-in-water (O/W) emulsions. In an O/W emulsion, the amphiphilic molecules position themselves at the oil-water interface, with the hydrophobic tail penetrating the oil droplet and the hydrophilic head remaining in the continuous aqueous phase. This forms a protective layer around the oil droplets, preventing them from coalescing. The stabilization is achieved through a combination of steric hindrance and electrostatic repulsion between the droplets, especially when the phosphate headgroup is ionized, imparting a negative charge to the droplet surface. This property is crucial in various cosmetic and pharmaceutical formulations where stable emulsions are required.

Formation of Self-Assembled Structures in Aqueous and Mixed Media

In aqueous environments, when the concentration of this compound surpasses a certain threshold, the molecules begin to self-assemble into organized aggregates to minimize the unfavorable interactions between their hydrophobic tails and water.

The process of forming micelles, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist primarily as monomers in the solution and at the interfaces. Above the CMC, they spontaneously form spherical or cylindrical aggregates called micelles, where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer corona, interacting with the surrounding water.

Direct experimental CMC values for pure this compound are not extensively documented, partly due to its limited solubility at room temperature. However, studies on mixtures of mono- and di-alkyl phosphate esters provide insight into its behavior. For instance, the CMC of hexadecyl phosphate ester mixtures is influenced by the mono- to di-ester ratio, with a higher proportion of the monoalkyl phosphate leading to a lower CMC. Research on related long-chain alkyl phosphates indicates that the CMC generally decreases with increasing alkyl chain length due to the increased hydrophobicity driving aggregation.

Table 1: Critical Micelle Concentration (CMC) of Related Anionic Surfactants

Surfactant Alkyl Chain Length CMC (mol/L) in Water (25°C)
Sodium Octyl Sulfate C8 0.13
Sodium Dodecyl Sulfate C12 8.3 x 10⁻³

This table provides context by showing the trend of decreasing CMC with increasing alkyl chain length for a homologous series of anionic surfactants. A similar trend is expected for alkyl phosphates.

Under specific conditions, such as changes in pH or in the presence of co-surfactants, this compound can self-assemble into more complex structures like vesicles and liposomes. These are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. The formation of these bilayer structures is favored when the geometry of the amphiphile, often described by the critical packing parameter, is cylindrical or truncated cone-shaped.

Alkyl phosphates have been shown to form vesicles, particularly in mixtures with other surfactants that can modulate the packing of the molecules. For example, dicetyl phosphate, a dialkyl phosphate, is often incorporated into niosome and liposome (B1194612) formulations to enhance stability and prevent aggregation by imparting a negative charge to the vesicle surface. nih.gov The ability of single-chain alkyl phosphates like this compound to form stable vesicles is often facilitated by the presence of a second, oppositely charged or neutral, amphiphile which can form charge pairs or hydrogen bonds, thereby stabilizing the bilayer structure across a wider pH range. nih.gov

The characterization of the size, shape, and internal structure of self-assembled systems of this compound is accomplished through various analytical techniques.

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) are used to confirm the molecular structure of the surfactant and can provide information about the environment of different parts of the molecule within an aggregate. nih.gov For example, ³¹P NMR is particularly useful for studying the phosphate headgroup's interactions and ionization state. nih.gov

Scattering Techniques: Dynamic Light Scattering (DLS) is widely used to determine the hydrodynamic radius of micelles and vesicles in solution, providing information on their average size and size distribution. nih.govmdpi.comresearchgate.net Static Light Scattering (SLS) can be used to determine the molar mass and radius of gyration of the aggregates. mdpi.com Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide more detailed structural information, such as the shape and internal organization of the micelles or the lamellarity of vesicles. nih.gov

Microscopy: Transmission Electron Microscopy (TEM) and Cryogenic-TEM (Cryo-TEM) are powerful techniques for the direct visualization of self-assembled structures like micelles and vesicles, allowing for the determination of their morphology and dimensions. researchgate.netsciopen.comescholarship.orgillinois.edu Atomic Force Microscopy (AFM) can also be used to image these structures, particularly when adsorbed onto a surface. nih.govmdpi.com

These characterization methods are essential for understanding how formulation variables like concentration, pH, and the presence of additives influence the type and structure of the supramolecular aggregates formed by this compound.

Interfacial Self-Assembly and Monolayer Formation

At the boundary between two immiscible phases, such as air and water, this compound molecules arrange themselves to minimize unfavorable interactions. This process, known as interfacial self-assembly, results in the formation of highly ordered monomolecular layers, which are foundational for creating advanced materials and coatings.

At the air-water interface, this compound molecules orient themselves with their polar phosphate headgroups immersed in the aqueous phase and their nonpolar hexadecyl tails extending into the air. This arrangement reduces the interfacial tension between the two phases. As the molecules are compressed on the water surface using a Langmuir film balance, they transition through different phases, from a gaseous state with sparsely distributed molecules to a condensed, solid-like, two-dimensional film.

The primary method for characterizing these monolayers is by measuring the surface pressure as a function of the area occupied by each molecule, generating a surface pressure-area (π-A) isotherm. scirp.org These isotherms provide critical information about the packing density, stability, and phase behavior of the monolayer. For long-chain amphiphilic molecules, these measurements reveal the formation of stable and homogeneous films, which is a prerequisite for building well-structured multilayer systems. scirp.org

The phosphate headgroup of this compound can interact strongly with the surfaces of various nanoparticles, particularly metal oxides. This interaction is often a combination of electrostatic attraction and ligand exchange or surface complexation. mdpi.com When introduced at an interface, these molecules can act as stabilizing agents or templates for the controlled assembly of nanoparticles.

Research on similar systems demonstrates that the phosphate groups can bind to metal oxide surfaces like hematite, with the efficiency of adsorption being dependent on factors like pH and the specific crystal facet of the nanoparticle. mdpi.com The long alkyl chains then provide steric stabilization, preventing the nanoparticles from agglomerating. This property is crucial in the synthesis and stabilization of nanoparticle arrays and the creation of hybrid materials where nanoparticles are organized within a structured surfactant matrix. The self-assembly of nanoparticles at liquid-liquid interfaces is a versatile method for creating 2D and 3D constructs, driven by the reduction of interfacial energy. epj.org In the case of metallic nanoparticles such as palladium, surfactant molecules can form a bilayer structure on the metal surface, effectively blocking a portion of the surface atoms and altering the material's interaction with its environment. acs.org

The highly organized monolayers formed at the air-water interface can be transferred onto solid substrates to create ordered thin films, a technique pioneered by Irving Langmuir and Katharine Blodgett. scirp.orgarxiv.org This method, known as the Langmuir-Blodgett (LB) technique, allows for precise control over the thickness and molecular architecture of the resulting film. arxiv.org

By repeatedly dipping a solid substrate (such as a silicon wafer) through the monolayer, multilayer structures with a well-defined layered organization can be built. scirp.orgnih.gov The resulting LB films are often characterized by their homogeneity and structural integrity. Studies on analogous long-chain molecules have demonstrated the fabrication of stable LB films on silicon wafers with thicknesses ranging from 1.2 to 5.0 nm. scirp.org Techniques like low-angle X-ray diffraction can be used to confirm the layered structure of these films and to determine the average spacing between layers. nih.gov The ability to create such highly ordered films makes this compound a valuable component for applications in molecular electronics, sensors, and surface modification. arxiv.org

Interactive Data Table: Properties of Amphiphilic Monolayers and LB Films

The following table summarizes typical data obtained from studies of long-chain amphiphilic molecules, analogous to this compound, using Langmuir-Blodgett techniques.

ParameterValueTechniqueSource
Area per Molecule~36 ŲLangmuir Film Balance mdpi.com
Monolayer Film Thickness1.2 - 5.0 nmEllipsometry, AFM scirp.org
Film DepositionHomogeneousUV Absorption Spectroscopy nih.gov
Structure ConfirmationLayeredLow-Angle X-ray Diffraction nih.gov

Mechanistic Investigations and Theoretical Modeling

Elucidation of Reaction and Interaction Mechanisms

Understanding the fundamental reaction and interaction mechanisms of hexadecyl dihydrogen phosphate (B84403) is essential for its application in various fields. Key areas of investigation include its hydrolysis, interactions with biological membranes, and its role in specific functional applications like flame retardancy.

The hydrolysis of hexadecyl dihydrogen phosphate is a significant chemical reaction that involves the cleavage of the phosphate ester bond. This reaction results in the formation of hexadecanol (B772) and phosphoric acid. The rate and extent of hydrolysis can be influenced by factors such as pH and temperature. In aqueous environments, the ester linkage is susceptible to break down, a process that can be catalyzed by acidic or basic conditions. smolecule.comevitachem.com The stability of the phosphate ester bond is a critical factor in the applications of this compound, particularly in formulations where long-term stability is required.

The hydrolysis process can be summarized by the following reaction:

C₁₆H₃₃OPO(OH)₂ + H₂O → C₁₆H₃₃OH + H₃PO₄

This reaction is fundamental to understanding the degradation pathways of the compound in various environments.

This compound's amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic phosphate headgroup, drives its interaction with biological membranes. It can integrate into lipid bilayers, which can alter the fluidity and permeability of the membrane. smolecule.com This property is particularly relevant in its use in drug delivery systems, where it can facilitate the permeation of therapeutic agents across cellular barriers. smolecule.com

Studies using model systems like Gibbs monolayers have been employed to investigate the interaction of this compound with other molecules at interfaces. thegoodscentscompany.com The phosphate headgroup can engage in electrostatic interactions and hydrogen bonding with components of the cell membrane, such as the phosphate and glycerol (B35011) groups on lipids. rsc.org These interactions are crucial for the stabilizing effect of this compound in emulsions and its role in forming stable lipid-based structures like liposomes and solid lipid nanoparticles. thegoodscentscompany.com The ability of the long alkyl chain to interact with the hydrophobic core of the lipid bilayer further anchors the molecule within the membrane structure. rsc.org

Phosphorus-based compounds, including phosphate esters like this compound, are recognized for their flame-retardant properties. specificpolymers.com The mechanism of action can occur in both the condensed (solid) phase and the gas phase. nih.gov

In the condensed phase, upon heating, phosphate esters can decompose to form phosphoric acid. alfa-chemistry.com This acid can then act as a catalyst for dehydration reactions in the underlying material (e.g., cellulose), leading to the formation of a char layer. alfa-chemistry.com This char layer acts as an insulating barrier, which limits the transfer of heat and mass between the gas and condensed phases, thereby inhibiting the pyrolysis process that feeds the flame. specificpolymers.com

In the gas phase, volatile phosphorus-containing species can be released during combustion. nih.gov These species, particularly the PO• radical, can act as radical scavengers in the flame, interrupting the chain reactions of combustion. nih.gov This flame inhibition effect reduces the heat release rate and slows down the spread of the fire. nih.gov The effectiveness of phosphorus-based flame retardants often depends on the specific polymer they are incorporated into and the presence of other synergistic additives. mdpi.com

Computational and Quantum Mechanical Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic and electronic level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two key approaches that offer deep insights into its structure, reactivity, and self-assembly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its optimized molecular geometry, electronic properties, and reactivity. scirp.orgscirp.org

Researchers have used DFT calculations with basis sets like B3LYP/6-31G(d) to optimize the molecular structure of related dihexadecyl gemini (B1671429) phosphate surfactants. scirp.orgscirp.org These calculations help in understanding the conformational preferences of the alkyl chains and the arrangement of the phosphate headgroups. scirp.orgscirp.orgresearchgate.net For instance, DFT can predict the most stable conformations, such as all-trans versus gauche conformations of the alkyl chain, which influence the packing of these molecules in self-assembled structures.

Furthermore, DFT can elucidate the electronic properties of the phosphate ester linkage, revealing the partial double bond character of the phosphorus-oxygen bonds due to resonance. This information is crucial for understanding the molecule's chemical reactivity, including its hydrolysis kinetics and thermal stability.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations are particularly well-suited for investigating the dynamic processes of self-assembly of amphiphilic molecules like this compound into larger structures such as micelles and bilayers. nih.govnih.gov

By simulating the interactions between multiple this compound molecules and a solvent (typically water) over time, MD can reveal the mechanisms of how these molecules aggregate. nih.govchemrxiv.org These simulations can predict properties like the critical micelle concentration (CMC), the shape and size of the resulting aggregates, and the orientation of the molecules within these structures.

MD simulations of related alkyl phosphate systems have provided insights into conformational preferences and the dynamic behavior of these molecules. Coarse-grained models, which simplify the representation of the molecule to reduce computational cost, are often used to study the self-assembly of large numbers of molecules over longer timescales. nih.gov These simulations are crucial for understanding how factors like pH, ionic strength, and temperature affect the self-assembly process and the stability of the resulting nanostructures. chemrxiv.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on Phosphate Hydrolysis

The hydrolysis of phosphate esters, a fundamental reaction in biology and chemistry, has been the subject of extensive theoretical investigation to elucidate its complex mechanisms. Due to the high computational cost of accurately modeling chemical reactions in a condensed-phase environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become an indispensable tool. recercat.catkit.eduresearchgate.net In this approach, the region where bond breaking and forming occurs (the phosphate group and attacking water molecule) is treated with high-level quantum mechanics, while the surrounding environment (the alkyl chain, solvent, etc.) is modeled using more computationally efficient molecular mechanics. researchgate.netfrontiersin.org

Computational studies have revealed that the hydrolysis of phosphate esters can proceed through multiple potential pathways, with the specific mechanism often depending on the substrate, the environment, and the presence of catalysts. rsc.org The central debate has revolved around whether the reaction follows a dissociative or an associative mechanism. A dissociative pathway involves a metaphosphate intermediate, whereas an associative pathway proceeds through a pentacovalent phosphorane intermediate. recercat.cat QM/MM simulations allow researchers to map the potential energy surface of the reaction, identify transition states, and calculate activation barriers for these different pathways. researchgate.nethawaii.edu

Key findings from QM/MM studies on model phosphate compounds, such as methyl triphosphate and other phosphate esters, highlight several critical factors governing the hydrolysis reaction:

Proton Transfer: The mechanism of proton transfer from the attacking water molecule is a crucial aspect of the hydrolysis reaction. acs.org Studies have investigated pathways involving direct proton transfer to a phosphate oxygen and solvent-assisted pathways where a nearby water molecule acts as a relay. google.com.auresearchgate.net QM/MM free-energy calculations on methyl diphosphate, for example, have shown that a path involving two water molecules for proton transfer is energetically more favorable than a path with only one. google.com.auresearchgate.net

Transition State: The nature of the transition state (TS) can be described as "loose" (dissociative) or "tight" (associative). scirp.org Calculations suggest that enzymes can catalyze hydrolysis by stabilizing a specific transition state. For instance, studies on enzymes like alkaline phosphatase and nucleotide pyrophosphatase/phosphodiesterase (NPP) indicate they proceed via loose and synchronous transition states, respectively, similar to reactions in solution. scirp.org

Environment and Catalysis: The surrounding environment, whether an aqueous solution or an enzyme's active site, plays a critical role. QM/MM simulations of enzymatic hydrolysis have shown how specific amino acid residues and metal ions can stabilize charge buildup in the transition state, thereby lowering the activation energy. acs.orgrutgers.eduuctm.edu For example, in the hydrolysis of uridine (B1682114) 2',3'-cyclic phosphate catalyzed by RNase A, QM/MM results suggest that His119 acts as a general base to activate the attacking water molecule, while other residues like His12 and Lys41 stabilize the negatively charged transition state. rutgers.eduuctm.edu Similarly, simulations of triphosphate hydrolysis in water clusters have shown that the environment's collective action facilitates the separation of the gamma-phosphate group. acs.orgnih.gov

While specific QM/MM studies focusing solely on the hydrolysis of this compound are not extensively documented, the principles derived from studies on simpler alkyl phosphates and biologically relevant phosphate esters are directly applicable. The long hexadecyl chain would be treated by molecular mechanics, with its primary influence being on the solvation and aggregation state of the molecule, while the fundamental QM description of the P-O bond cleavage would follow the general mechanisms established for other phosphate monoesters.

Theoretical Characterization of Phosphate Compounds

Theoretical and computational methods are vital for characterizing the structural, electronic, and dynamic properties of phosphate compounds like this compound. These studies provide molecular-level insights that complement experimental data.

Computational studies on this compound have focused on the conformational dynamics of its long alkyl chain and the resulting impact on molecular aggregation. Due to its amphiphilic nature, with a hydrophilic phosphate headgroup and a long hydrophobic tail, the molecule's behavior is complex. Molecular dynamics simulations of related alkyl phosphates show that the sixteen-carbon chain can adopt numerous conformations, from fully extended (all-trans) to various bent (gauche) forms. These conformational preferences are critical in determining how the molecules pack together in different environments, influencing the formation of supramolecular structures like micelles or bilayers in solution.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. uctm.edu For a derivative, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA), used to stabilize platinum nanoparticles, DFT calculations revealed weak adsorption of the phosphate group onto the platinum surface. acs.org This type of theoretical analysis helps to understand the interactions at metal-organic interfaces, which is crucial for applications in catalysis. acs.orgpolimi.it

The influence of the alkyl chain length on the properties of phosphate self-assembled monolayers (SAMs) has also been a subject of theoretical and experimental investigation. Studies on a series of alkyl phosphates (C10 to C18) on titanium oxide surfaces have shown that longer alkyl chains lead to more ordered and densely packed monolayers. acs.org This increased order, characterized by a higher degree of all-trans conformations in the alkyl chains, is driven by stronger van der Waals forces between the chains. researchgate.netacs.org This principle indicates that the C16 chain of this compound would contribute significantly to the formation of stable, ordered structures in applications like surface coatings.

The fundamental properties of this compound have been calculated using various computational methods and are available in chemical databases.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₃₅O₄P
Molecular Weight 322.42 g/mol simsonpharma.com
Exact Mass 322.2273 g/mol
LogP (Octanol/Water Partition Coefficient) 5.577
Topological Polar Surface Area 74.6 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 15PubChem

Note: LogP and other computed properties can vary slightly depending on the calculation method.

Advanced Academic and Research Applications

Biomedical Research Contexts (Focus on Fundamental Mechanisms and Formulations)

The biocompatibility of hexadecyl dihydrogen phosphate (B84403) makes it a compound of great interest in biomedical research, particularly in the development of advanced formulation and delivery systems. solubilityofthings.com

Hexadecyl dihydrogen phosphate is instrumental in the formulation of liposomes and other lipid-based nanocarriers designed to enhance the encapsulation and bioavailability of various therapeutic agents. Its amphiphilic properties enable the self-assembly in solution to form micelles and vesicles, which are foundational structures for nanocarrier development in drug delivery. solubilityofthings.com

Research has demonstrated that liposomes formulated with this compound show significant improvements in both the encapsulation efficiency and the stability of active molecules compared to conventional formulations. For instance, dicetyl phosphate, a closely related derivative, is used as a charge-imparting agent in the optimization of liposomal nanocarriers to ensure the stability of the formulation. researchgate.net Studies have optimized these liposomes for vesicle size, size distribution, and surface charge, which are critical quality attributes for drug delivery systems. researchgate.net The investigation of dicetyl phosphate has also extended to its use in niosomes (non-ionic surfactant-based vesicles) and solid lipid nanoparticles (SLNs), which are explored as alternative dermal and ocular delivery systems. thegoodscentscompany.comcir-safety.org

Formulation ParameterObservationSource(s)
Encapsulation Efficiency Liposomes with this compound showed improved encapsulation of anticancer drugs.
Formulation Stability Dicetyl phosphate is used to impart a negative charge, leading to stable liposomal formulations with a zeta potential of -36.7 ± 3.3 mV. researchgate.net
Vesicle Characteristics Optimized liposomes containing dicetyl phosphate achieved a vesicle size of 88 ± 14 nm and a low polydispersity index of 0.21 ± 0.02. researchgate.net
Carrier Types The compound and its derivatives are investigated in liposomes, solid lipid nanoparticles (SLNs), and niosomes. thegoodscentscompany.comcir-safety.org

The ability of this compound to form structures that mimic cell membranes makes it a valuable tool in membrane modification research. solubilityofthings.com Its amphiphilic nature allows it to be incorporated into model organic matrices, such as Langmuir monolayers, to study membrane behavior. psu.edu

In the context of tissue engineering, a field that relies heavily on model biological systems, the surface modification of biomaterials is crucial. For example, bacterial cellulose (B213188) membranes, used as biomaterial scaffolds, can be chemically modified to alter their properties. mdpi.com While not always directly involving this compound, these studies exemplify the principles of membrane modification where such amphiphiles are relevant. Furthermore, molecular dynamics simulations have been employed to study the fluid bilayer phase of aqueous mixtures containing fatty alcohols and surfactants, providing insights into the fundamental properties of these model membrane systems. aps.org Research into the interaction between ionic liquids and fatty acid-modified model membranes helps elucidate mechanisms of cytotoxicity by observing changes in membrane fluidity and permeability. researchgate.net

This compound and its analogs, principally as forms of phosphatidic acid (PA), interact with key biological molecules, influencing their function. mdpi.com The primary molecular targets are lipid bilayers and surfactant molecules, which are stabilized through a combination of electrostatic and hydrophobic interactions.

The interaction between PA and proteins is a significant area of research. Studies have shown that the phosphate group and the fatty acid chains of the lipid are critical for these interactions. nih.gov One notable study identified the gamma isoform of the human protein phosphatase-1 catalytic subunit (PP1cγ) as a high-affinity target of PA. nih.gov The interaction was characterized as tight-binding and specific, suggesting the existence of a dedicated PA-binding domain on the enzyme. nih.gov

Molecular dynamics simulations have further elucidated these interactions, revealing "snorkeling" behavior where the basic side chains of amino acids (like lysine (B10760008) and arginine) on proteins interact with the phosphate groups of lipids in the bilayer. nih.gov These lipid-protein interactions are dynamic, fluctuating on a nanosecond timescale. nih.gov

Interacting ComponentKey Research FindingMechanism/SignificanceSource(s)
Proteins (general) Phosphatidic acid (PA) modulates the catalytic activity and membrane association of various proteins.Interaction with specific PA-binding domains. mdpi.com
Protein Phosphatase-1 (PP1cγ) PA is a potent, specific, and tight-binding inhibitor of PP1cγ with a Kᵢ value of 0.97 ± 0.24 nM.The lipid's phosphate group and fatty acid chains are essential for the inhibitory interaction. nih.gov
Lipid Bilayers Basic amino acid side chains on proteins "snorkel" to interact with lipid phosphate groups.Dynamic electrostatic and hydrophobic interactions that stabilize membrane proteins. nih.gov

This compound is utilized in the surface functionalization of biomaterials to enhance their performance and biocompatibility. diva-portal.org In the development of calcium phosphate cements for bone augmentation, it has been used as a surfactant to improve the stability of the cement paste and the compatibility between the polar calcium phosphate powder and a nonpolar liquid phase. diva-portal.org This functionalization improves the handling properties of the biomaterial. diva-portal.org

The broader field of biomaterial surface modification often employs lipids and other amphiphilic molecules to create coatings that can improve biocompatibility, add new functionalities, and reduce undesirable biological responses like molecular fouling or fibrotic encapsulation. biorxiv.orgbiorxiv.orgfrontiersin.org For instance, functionalizing cellulose biomaterials can create oxidation-responsive coatings that generate a non-fouling interface, which is critical for chronically implanted medical devices. biorxiv.orgbiorxiv.org

Innovations in Materials Science and Engineering

The unique properties of this compound are also being harnessed in materials science for the precise modification of inorganic surfaces.

This compound and other long-chain alkyl phosphates are highly effective in modifying the surfaces of inorganic materials, including metals and nanoparticles. researchgate.net The phosphate headgroup forms a strong bond with various metal oxides, making it an excellent ligand for surface functionalization. acs.orgunits.it

Research has shown that self-assembled monolayers (SAMs) of alkyl phosphates can be formed on titanium oxide surfaces. researchgate.net A study demonstrated that increasing the alkyl chain length from propyl to hexadecyl phosphate resulted in a more ordered monolayer, which in turn promoted better crystallization of hydroxyapatite (B223615) (a key component of bone) on the surface of a titanium implant. researchgate.net This highlights its potential in creating advanced biomedical implants.

In the realm of nanotechnology, alkyl phosphates are used to coat and stabilize nanoparticles. For example, they have been used to create stable dispersions of magnetite (iron oxide) nanoparticles in organic solvents, with thermogravimetric analysis suggesting the formation of a quasi-bilayer of the surfactant on the nanoparticle surface. acs.orgethz.ch This surface modification is crucial for the application of nanoparticles in diverse fields, as it governs their stability, reactivity, and interaction with the surrounding environment. icn2.catcore.ac.uk

Material/NanoparticleModification/FindingApplication/SignificanceSource(s)
Titanium Oxide Forms a self-assembled monolayer (SAM); longer chains (C16) lead to better hydroxyapatite crystallization.Improved biocompatibility and bone integration for medical implants. researchgate.net
Magnetite (Fe₃O₄) Nanoparticles Forms a strongly bonded (P-O-Fe) quasi-bilayer coating, enhancing dispersion in organic solvents.Stable magnetic nanoparticle dispersions for various applications, including medical imaging. acs.orgethz.ch
Lead(II) Oxide (PbO) Nanoparticles Di-n-hexadecyldithiophosphate coating improves dispersion in organic solvents and mineral oil.Development of stable nanoparticle additives for lubricants. rsc.org
Zirconia (ZrO₂) Nanoparticles Phosphate-based ligands show efficient binding and enhance colloidal stability over a wide pH range.Creates stable, functionalized zirconia nanoparticles for biomedical applications. units.it

Environmental Science and Sustainability Research

The environmental fate and transport of this compound are governed by its physicochemical properties, including its surfactant nature and moderate lipophilicity. europa.eu As a surfactant, it tends to accumulate at interfaces between environmental compartments, such as soil-water or air-water interfaces. itrcweb.org Its transport in the environment can occur through several mechanisms.

In aquatic systems, while it has some water solubility, its long alkyl chain gives it a tendency to adsorb to suspended particles and sediment. europa.eu This adsorption behavior affects its mobility in water, with a significant portion potentially being sequestered in bottom sediments rather than remaining dissolved in the water column. Transport can then occur via the movement of these sediments during high-flow events.

Long-range transport is also a possibility, analogous to other persistent long-chain chemicals. service.gov.ukepa.gov This can happen through oceanic transport, where the dissolved substance is carried by currents, or through atmospheric transport if it adsorbs to airborne particulate matter. service.gov.ukepa.gov

In terrestrial environments, the mobility of this compound in soil is influenced by its adsorption-desorption characteristics. The phosphate head group can interact with mineral surfaces in the soil, while the long hydrophobic tail influences its partitioning into soil organic matter. The ECHA registration dossier for a related substance indicates a moderate logarithm of the partition coefficient (Log Pow) of 2.83, suggesting a balance between water solubility and lipophilicity, which would result in moderate mobility in soil. europa.eu Leaching into groundwater is possible, but likely to be limited by adsorption to soil particles. europa.eu

This compound is considered to be readily biodegradable. univarsolutions.comcir-safety.org Microbial degradation is a primary pathway for its breakdown in soil and aquatic environments. oup.com The metabolic process is initiated by microbial enzymes that target the ester linkage in the molecule.

The principal biodegradation pathway involves enzymatic hydrolysis. Microorganisms possess enzymes such as phosphodiesterases, phosphotriesterases, or phosphonatases that catalyze the cleavage of the P-O-ester bond. oup.comnih.gov This initial step is considered the most significant in the detoxification and breakdown of organophosphate compounds. oup.com The hydrolysis of this compound yields two primary metabolites:

1-Hexadecanol (B1195841) (also known as cetyl alcohol)

Inorganic Phosphate (H₃PO₄)

Following the initial hydrolysis, these two products enter separate, well-established metabolic pathways. The inorganic phosphate can be readily utilized by microorganisms as a nutrient source for growth. nih.gov The 1-Hexadecanol, a long-chain fatty alcohol, is typically catabolized through β-oxidation . In this process, the alkyl chain is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle to be completely mineralized to carbon dioxide and water under aerobic conditions. frontiersin.org

In addition to biodegradation, this compound is subject to abiotic degradation processes in the environment, primarily hydrolysis and phototransformation. europa.eu

Hydrolysis is the chemical breakdown of the compound due to reaction with water. The phosphate ester bond is susceptible to hydrolysis, a reaction that can be influenced by pH. The process is generally slow in neutral water but can be accelerated under acidic or alkaline conditions. saapedia.orgeuropa.eu Similar to enzymatic action, chemical hydrolysis cleaves the ester bond to produce 1-hexadecanol and phosphoric acid. The rate of hydrolysis is a key factor in determining the persistence of the compound in aquatic environments.

Phototransformation , or photodegradation, involves the breakdown of the molecule by sunlight. researchgate.nettandfonline.com Organophosphorus compounds, in general, are known to undergo photolysis in natural waters. tandfonline.comresearchgate.net The degradation can occur through direct absorption of UV radiation or indirectly through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals. researchgate.net Studies on other organophosphorus compounds have identified several transformation pathways, including:

Oxidation : Conversion of P=S bonds to P=O bonds (not directly applicable to this compound, but a common pathway for related pesticides). tandfonline.comnih.gov

Hydrolysis : Photo-assisted cleavage of the ester bond. tandfonline.com

Isomerization : Rearrangement of the molecular structure. tandfonline.com

Adsorption, Desorption, and Distribution Modeling in Soil and Water

The environmental behavior of this compound is dictated by its amphiphilic structure, which consists of a hydrophilic dihydrogen phosphate head group and a long, hydrophobic hexadecyl (C16) tail. This dual nature means its interaction with soil and water matrices is complex, involving multiple mechanisms that influence its mobility, bioavailability, and persistence.

Adsorption and Desorption Mechanisms

The fate and transport of this compound in soil and aquatic environments are largely governed by adsorption processes. Due to its structure, several interactions occur simultaneously:

Phosphate Group Interaction: The negatively charged phosphate head can interact strongly with soil components. Under acidic to neutral pH conditions, this adsorption is primarily driven by the formation of inner-sphere surface complexes with iron (Fe) and aluminum (Al) oxides and hydroxides present in the soil. mdpi.com This process involves the exchange of hydroxyl (-OH) and aquo (-OH₂) groups on the mineral surfaces for the phosphate group. mdpi.com Under alkaline conditions, the dominant retention mechanism can shift to precipitation with cations like calcium (Ca²⁺), potentially released from minerals such as vermiculite (B1170534) and biotite, to form insoluble calcium phosphate compounds. mdpi.com

Hydrophobic Interaction: The long C16 alkyl chain is non-polar and hydrophobic. This tail has a strong affinity for the organic matter fraction in soil and sediment. mdpi.com This interaction, known as hydrophobic partitioning, significantly reduces the compound's mobility in water and leads to its accumulation in soil organic carbon. Organophosphate esters with higher molecular weight and longer alkyl chains are known to be more hydrophobic and exhibit a greater affinity for soil and sediment. mdpi.com

Cation Bridging: At certain pH values, divalent cations (e.g., Ca²⁺, Mg²⁺) present in the soil solution can act as a bridge between the negatively charged phosphate head and negatively charged sites on clay mineral surfaces, further enhancing adsorption.

Desorption is often a slow and hysteretic process, meaning that the compound does not detach from soil particles as readily as it adsorbs. This is particularly true for the portion bound via inner-sphere complexation and strong hydrophobic interactions, leading to long-term retention in the soil matrix.

Environmental Distribution Modeling

Predicting the distribution of this compound requires mathematical models that can integrate its physicochemical properties with environmental parameters. While specific models for this exact compound are not widely published, the approach would be similar to that used for other organophosphates, such as pesticides or flame retardants. ucdavis.edugeoscienceworld.org

Geo-referenced fate and transport models like the Pesticide Root Zone Model (PRZM) are used to simulate the movement of chemicals in a soil-canopy system and predict their runoff into surface water. ucdavis.edu Such models rely on key input parameters:

Octanol-Water Partition Coefficient (K_ow): This parameter quantifies the hydrophobicity of a chemical. A high log K_ow value, expected for a C16 chain, indicates a strong tendency to partition into organic phases (like soil organic matter) rather than water. geoscienceworld.org For many organophosphates, a high K_ow is associated with low water solubility, high adsorption coefficients, and high bioaccumulation factors. geoscienceworld.org

Soil Organic Carbon-Water Partitioning Coefficient (K_oc): This value measures the chemical's tendency to adsorb to soil organic carbon. It is a critical parameter for predicting leaching potential. The high hydrophobicity of the hexadecyl chain would result in a very high K_oc value, indicating strong binding to soil and low potential for leaching into groundwater.

Dissociation Constant (pKa): The pKa values of the dihydrogen phosphate group determine its charge at different environmental pH levels, which in turn governs its electrostatic interactions with charged soil surfaces.

Table 1: Factors Influencing the Environmental Fate of this compound

Factor Influence on Adsorption/Distribution Rationale
Soil pH High Determines the surface charge of soil minerals and the ionization state of the phosphate group. mdpi.com Lower pH favors adsorption to Fe/Al oxides, while higher pH can induce precipitation with Ca²⁺. mdpi.com
Organic Matter Content High The hydrophobic C16 tail strongly partitions into soil organic carbon, immobilizing the molecule. mdpi.com
Clay Mineralogy & Content High Clay surfaces provide sites for ion exchange and surface complexation. mdpi.com
Iron and Aluminum Oxides High Key soil components for forming strong inner-sphere complexes with the phosphate group, especially at acidic to neutral pH. mdpi.com
Cation Exchange Capacity (CEC) Moderate to High Influences the availability of cations (e.g., Ca²⁺, Mg²⁺) that can act as bridges between the phosphate and clay surfaces.
Water Content & Flow Low High adsorption (high K_oc) limits mobility, so the compound is less likely to be transported by water flow through the soil profile or in surface runoff.

Research into Sustainable Synthesis and Green Chemistry Principles

The industrial synthesis of alkyl phosphates, including this compound, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. Modern research focuses on developing more sustainable, efficient, and environmentally benign synthetic routes.

Traditional Synthesis Drawbacks

A common historical method for producing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride (POCl₃). researchgate.netorganic-chemistry.orgmdpi.com While effective, this route presents several environmental and safety challenges:

Hazardous Reagents: Phosphorus oxychloride is a highly corrosive and toxic substance.

Harmful Byproducts: The reaction generates hydrogen chloride (HCl) gas as a stoichiometric byproduct, which is corrosive to equipment and requires neutralization, creating waste streams. researchgate.net

Product Mixtures: The reaction can be difficult to control, often leading to a mixture of mono-, di-, and trialkyl phosphates, necessitating complex and energy-intensive purification steps. researchgate.net

Sustainable Synthetic Alternatives

In line with the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency, research has explored several alternative pathways. researchgate.net

Phosphorus Pentoxide and Polyphosphoric Acid Methods A prominent green alternative is the direct phosphorylation of hexadecanol (B772) using phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). researchgate.netexsyncorp.com This approach is favored because it avoids the use of halogenated phosphorus reagents like POCl₃.

The reaction of an alcohol with P₂O₅ typically yields a mixture of the monoalkyl and dialkyl phosphate esters. researchgate.netexsyncorp.com The ratio of these products can be controlled by tailoring the reaction conditions and the stoichiometry of the reactants. researchgate.net Key advantages of this method include:

Higher Atom Economy: The reaction directly incorporates the phosphorus and oxygen atoms into the product without generating byproducts like HCl.

Solvent-Free Conditions: The synthesis can often be carried out without a solvent, reducing waste and simplifying product work-up. researchgate.net

Reduced Hazard: P₂O₅ and PPA are considered less hazardous to handle than POCl₃.

Enzymatic and Biocatalytic Synthesis The use of enzymes as catalysts represents a significant advancement in green synthesis. Lipases, in particular, have been explored for the esterification of alcohols with a phosphate donor. For instance, immobilized Candida antarctica lipase (B570770) B can catalyze the reaction between a phosphate source and an alcohol like hexadecanol in a non-aqueous medium. While not yet achieving the high yields of chemical methods, enzymatic routes offer substantial green benefits:

Mild Reaction Conditions: Reactions proceed at or near ambient temperature and pressure, reducing energy consumption.

High Selectivity: Enzymes can offer high chemo- and regioselectivity, potentially leading to purer products and avoiding the need for protecting groups.

Renewable Catalyst: Enzymes are biodegradable and derived from renewable resources.

Reduced Waste: Enzymatic processes avoid the use of harsh or toxic chemical reagents. tandfonline.com

Research has also demonstrated the use of phospholipase C for the transesterification of cyclic phosphates with primary alcohols to produce alkyl inositol (B14025) phosphates, showcasing the potential of enzymes to form phosphate ester bonds under mild, aqueous conditions. tandfonline.com

Table 2: Comparison of Synthesis Methods for Alkyl Phosphates

Feature Traditional (POCl₃) Method P₂O₅ / PPA Method Enzymatic Method
Phosphorus Reagent Phosphorus oxychloride (POCl₃) organic-chemistry.org Phosphorus pentoxide (P₂O₅) / Polyphosphoric acid (PPA) researchgate.netexsyncorp.com Various phosphate donors
Key Byproduct Hydrogen chloride (HCl) researchgate.net None (or water) None (or water)
Solvent Typically requires an organic solvent (e.g., toluene) organic-chemistry.org Often solvent-free researchgate.net Often aqueous or non-aqueous solvent
Reaction Conditions Controlled temperature, anhydrous organic-chemistry.org Elevated temperature (e.g., 120-140°C) Mild (ambient temperature/pressure)
Selectivity Can be difficult to control; produces mixtures researchgate.net Produces a defined mixture of mono/diesters researchgate.net Potentially high selectivity
Green Chemistry Advantages Few; high-yielding but uses hazardous materials. High atom economy, avoids hazardous reagents/byproducts, potential for solvent-free reaction. researchgate.net Uses renewable catalyst, mild conditions, high selectivity, biodegradable.
Disadvantages Toxic reagent, corrosive byproduct, waste generation. researchgate.net Exothermic reaction requires control; can produce mixtures. Lower yields, longer reaction times, higher catalyst cost currently.

Advanced Analytical and Characterization Methodologies in Hexadecyl Dihydrogen Phosphate Research

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of hexadecyl dihydrogen phosphate (B84403) from reaction byproducts and impurities, as well as for the precise assessment of its purity. High-performance liquid chromatography and its ultra-performance counterpart are the predominant techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hexadecyl dihydrogen phosphate. sielc.com Reverse-phase (RP) HPLC methods are particularly effective for the separation of this amphiphilic molecule. sielc.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.

Method development often utilizes C18 or specialized reverse-phase columns, such as Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water. sielc.com An acid, such as phosphoric acid, is often added to the mobile phase to control the ionization of the phosphate group and improve peak shape. sielc.com The scalability of these methods allows for their adaptation from analytical-scale purity checks to preparative-scale isolation of impurities. sielc.com For compounds like dialkyl phosphates that can be challenging to retain on standard RP columns due to their acidic nature, mixed-mode chromatography (MMC), which combines reverse-phase and ion-exchange functionalities, presents a powerful alternative. researchgate.net

A typical set of parameters for the HPLC analysis of this compound is detailed in the table below.

ParameterConditionRationale
Column Newcrom R1 or C18, 5 µmProvides good retention and separation for long-chain alkyl phosphates. sielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric AcidEnables effective elution and separation in reverse-phase mode; acid suppresses ionization for better peak shape. sielc.com
Detection UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)Choice of detector depends on the chromophoric properties of the analyte and desired sensitivity.
Flow Rate Typically 1.0 mL/min for analytical columnsOptimized for efficient separation and reasonable analysis time.
Temperature Ambient or controlled (e.g., 25-40 °C)Temperature can influence viscosity and selectivity, affecting resolution.

This table is a representative example of typical HPLC conditions and may be adjusted based on specific analytical requirements.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. researchgate.netaustinpublishinggroup.com This enhancement is primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which leads to improved resolution and sensitivity. researchgate.net The principles of separation in UPLC are analogous to HPLC, but the instrumentation is designed to withstand the much higher backpressures generated by the smaller particle columns. austinpublishinggroup.com

For this compound, UPLC methods can be developed by adapting existing HPLC conditions. The use of columns with smaller 3 µm particles, for instance, is suitable for rapid UPLC applications. sielc.com This translates to significantly reduced analysis times and lower solvent consumption, making UPLC a more cost-effective and environmentally friendly option for high-throughput analysis and purity assessment. sielc.comaustinpublishinggroup.com

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of this compound. Mass spectrometry offers high specificity and sensitivity, allowing for the confirmation of the molecular weight of the target compound and the identification of unknown impurities. nih.gov

For LC-MS applications, the mobile phase composition must be carefully considered. Non-volatile buffers like phosphoric acid, commonly used in HPLC with UV detection, are incompatible with mass spectrometry as they can contaminate the ion source. sielc.com Therefore, volatile alternatives such as formic acid are used to acidify the mobile phase in LC-MS methods. sielc.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to detect the deprotonated phosphate molecule. researchgate.net This coupling allows for precise quantification and structural confirmation, making it an invaluable technique in the analysis of this compound. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and for studying its interactions with other molecules. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of chemical compounds. For this compound, both proton (¹H) and phosphorus (³¹P) NMR are employed to provide complementary structural information.

¹H-NMR provides a detailed map of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by signals corresponding to the protons of the long alkyl chain and the acidic protons of the dihydrogen phosphate group. The chemical shifts and splitting patterns of the signals confirm the connectivity of the atoms and the integrity of the hexadecyl chain.

³¹P-NMR is particularly diagnostic for phosphorus-containing compounds. rice.edu With a natural abundance of 100%, the ³¹P nucleus provides sharp, well-resolved signals. huji.ac.ilmdpi.com A ³¹P-NMR spectrum of this compound will show a characteristic chemical shift that confirms the presence of a monoalkyl phosphate ester. rice.edu This technique is also highly effective for assessing the purity of the compound, as impurities such as unreacted phosphoric acid or the formation of dialkyl phosphates would give rise to distinct signals at different chemical shifts. rice.edu Proton-decoupled ³¹P-NMR spectra are often acquired to simplify the spectrum to a single peak for each unique phosphorus environment, which aids in quantification. huji.ac.il

NucleusExpected Chemical Shift Regions (ppm)Information Obtained
¹H ~0.8-1.6 ppmProtons of the -(CH₂)₁₄-CH₃ alkyl chain.
~3.8-4.2 ppmProtons of the -CH₂-O-P group adjacent to the phosphate ester.
VariableAcidic protons of the P-(OH)₂ group, often broad and may exchange with solvent.
³¹P ~0-5 ppmCharacteristic chemical shift for a monoalkyl dihydrogen phosphate.

This table presents typical chemical shift ranges which can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The spectrum is dominated by strong absorptions from the C-H bonds of the long alkyl chain. Crucially, the presence of the phosphate group is confirmed by characteristic bands for the P=O (phosphoryl), P-O (phosphate ester), and O-H stretching vibrations. nih.gov Analysis of these specific frequencies allows for the confirmation of the compound's identity and can be used to monitor chemical transformations, such as salt formation or hydrolysis.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Alkyl Chain C-H stretch2850 - 2960
Phosphate P=O stretch1200 - 1300
Phosphate Ester P-O-C stretch950 - 1100
Hydroxyl O-H stretch2500 - 3300 (broad)

This table provides general ranges for the vibrational frequencies of the specified functional groups.

UV-Vis Spectroscopy for Concentration and Interaction Monitoring

UV-Vis spectroscopy is a versatile analytical technique employed in the study of this compound, primarily for quantifying its concentration in solution and for monitoring its interactions with other molecules. The underlying principle of this method is the measurement of the absorption of ultraviolet or visible light by a sample. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

For concentration determination, a direct measurement of this compound can be challenging as it does not possess a strong chromophore that absorbs significantly in the UV-Vis region. Therefore, indirect methods are often employed. One common approach involves a colorimetric assay, such as the molybdenum blue method, for the quantification of the phosphate group. libretexts.orgsemanticscholar.org In this method, the phosphate moiety reacts with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. semanticscholar.org Subsequent reduction of this complex produces a intensely colored molybdenum blue complex, the absorbance of which can be measured at a specific wavelength, typically around 740 nm or 885 nm. semanticscholar.orglcbp.org A calibration curve is constructed using standard solutions of known phosphate concentrations, allowing for the determination of the phosphate concentration in an unknown sample containing this compound. libretexts.orgasdlib.org

Beyond concentration analysis, UV-Vis spectroscopy is a valuable tool for monitoring the interactions of this compound with other molecules, particularly in the context of its self-assembly into supramolecular structures or its association with other compounds. Changes in the absorbance or shifts in the absorption maxima of a chromophore-containing molecule in the presence of this compound can provide insights into binding events and interaction mechanisms. For instance, if this compound interacts with a colored compound, alterations in the electronic environment of the chromophore can lead to a noticeable change in the UV-Vis spectrum, which can be used to study the binding affinity and stoichiometry of the interaction.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful and non-destructive technique that provides detailed information about the crystalline structure of materials, including this compound. The fundamental principle of XRD is based on the scattering of X-rays by the electrons of atoms in a crystalline solid. When a beam of monochromatic X-rays is directed at a crystalline sample, the waves are diffracted by the crystal planes. Constructive interference occurs when the conditions of Bragg's Law (nλ = 2d sinθ) are met, where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal planes, and 'θ' is the angle of diffraction.

The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline material and serves as a "fingerprint" for its identification. imim.pl For this compound, XRD analysis can be used to:

Determine the Crystal Structure: By analyzing the positions and intensities of the diffraction peaks, it is possible to determine the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice. malvernpanalytical.com

Identify Polymorphs: this compound may exist in different crystalline forms, known as polymorphs, which have the same chemical formula but different crystal structures. XRD is a primary method for identifying and distinguishing between these polymorphs.

Assess Crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, while broad, diffuse halos indicate an amorphous or poorly crystalline structure.

Phase Identification in Mixtures: In formulations or composites containing this compound, XRD can be used to identify the different crystalline phases present in the mixture. imim.pl

The sample for XRD analysis is typically in a powdered form. The powder is uniformly irradiated with X-rays from all possible orientations, ensuring that all possible diffraction planes are detected. The resulting diffractogram provides comprehensive information about the crystalline nature of this compound. imim.pl

Techniques for Investigating Supramolecular Assemblies

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is particularly useful for studying the thermal properties and phase transitions of this compound and its supramolecular assemblies, such as vesicles and lamellar structures.

When this compound self-assembles into ordered structures like bilayers, the long alkyl chains can exist in different states of order. At lower temperatures, the chains are typically in a well-ordered, all-trans conformation, known as the gel phase. As the temperature increases, the chains absorb energy and transition to a more disordered, liquid-crystalline state. This phase transition is an endothermic process that can be detected by DSC as a peak in the heat flow versus temperature curve.

Key parameters obtained from a DSC thermogram for this compound assemblies include:

Main Transition Temperature (Tm): This is the temperature at which the peak of the endothermic transition occurs. It represents the melting point of the alkyl chains from the gel to the liquid-crystalline phase. The Tm is influenced by factors such as the length of the alkyl chain, the nature of the headgroup, pH, and the presence of other molecules.

Enthalpy of Transition (ΔH): The area under the transition peak is proportional to the enthalpy of the transition. This value reflects the amount of energy required to disrupt the ordered packing of the alkyl chains and provides insight into the strength of the van der Waals interactions within the assembly.

Peak Width: The sharpness of the transition peak indicates the cooperativity of the phase transition. A narrow peak suggests a highly cooperative process where the molecules transition together, indicative of a pure and homogeneous system.

DSC can also be used to study the effect of other molecules on the stability and phase behavior of this compound assemblies. For example, the incorporation of other lipids or drugs into the bilayer can alter the Tm and ΔH, providing information about the interactions between the components.

Table 1: Typical DSC Parameters for Alkyl Phosphate Vesicles

Parameter Typical Finding for Alkyl Phosphate Vesicles Interpretation
Main Transition Temperature (Tm) A defined endothermic peak (e.g., 65-75 °C, varies with pH and salt) Temperature at which the lipid assembly melts from a gel to a liquid-crystalline state.
Transition Enthalpy (ΔH) Positive value (e.g., 30-45 kJ/mol) Energy required to melt the alkyl chains; indicates the degree of order and packing in the gel phase.
Peak Width (T₁/₂) Narrow for pure systems Reflects the cooperativity of the transition; broader peaks can indicate impurities or structural heterogeneity.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM can operate in various environments, including air and liquid, making it an ideal tool for studying the morphology of this compound supramolecular assemblies in their native-like state.

The basic principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals forces, electrostatic forces, and repulsive forces cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a photodiode detector, which measures the deflection. This information is then used to generate a topographical map of the surface. nih.gov

In the context of this compound research, AFM is used to:

Visualize Supramolecular Structures: AFM can directly image the morphology of self-assembled structures such as vesicles, micelles, nanotubes, and planar bilayers. researchgate.netnih.gov This allows for the determination of their size, shape, and surface features.

Characterize Surface Roughness: The technique can provide quantitative data on the roughness of surfaces coated with this compound or of the assemblies themselves.

Investigate Dynamic Processes: With high-speed AFM, it is possible to observe dynamic processes in real-time, such as the formation of self-assembled structures or their interaction with other molecules on a surface. epfl.ch

Measure Nanomechanical Properties: By analyzing the force-distance curves, AFM can also be used to probe the mechanical properties of the assemblies, such as their elasticity and adhesion.

For imaging, a solution containing the this compound assemblies is typically deposited onto a flat substrate, such as mica or glass. scispace.com The choice of imaging mode (e.g., contact mode, tapping mode) depends on the nature of the sample and the desired information.

Table 2: Applications of AFM in this compound Research

Measurement Information Obtained Relevance to this compound
Topography Imaging High-resolution 3D images of the surface. Visualization of individual vesicles, lamellar structures, and other self-assembled morphologies.
Phase Imaging Maps variations in material properties like adhesion and viscoelasticity. Differentiating between different domains or phases within a self-assembled monolayer.
Force Spectroscopy Measures interaction forces between the tip and the sample. Probing the mechanical properties (e.g., stiffness, adhesion) of the supramolecular assemblies.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and macromolecules in suspension. nih.govnih.gov It is a particularly valuable tool for characterizing the supramolecular assemblies of this compound, such as vesicles and micelles, which typically fall within the submicron size range. usp.org

The principle of DLS is based on the Brownian motion of particles in a liquid. When a laser beam is passed through the sample, the particles scatter the light. Due to their random motion, the intensity of the scattered light fluctuates over time. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org DLS measures the rate of these intensity fluctuations and relates them to the translational diffusion coefficient of the particles. The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. usp.org

Key information obtained from DLS analysis of this compound assemblies includes:

Mean Hydrodynamic Diameter: DLS provides an average size of the particles in the suspension. This is often reported as the z-average diameter, which is an intensity-weighted mean.

Particle Size Distribution: The technique can also provide information about the distribution of particle sizes in the sample. This is often represented as a histogram or a distribution curve showing the relative abundance of particles of different sizes.

Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or highly uniform sample, while values greater than 0.7 suggest a very broad size distribution. ub.edu

DLS is a rapid and sensitive technique that requires only a small amount of sample. However, it is important to note that the results can be sensitive to the presence of dust or larger aggregates, as the scattered light intensity is proportional to the sixth power of the particle radius. nih.gov

Table 3: Interpreting DLS Data for this compound Vesicles

DLS Parameter Typical Measurement Interpretation
Z-Average Diameter 50 - 200 nm (example range) Intensity-weighted average hydrodynamic diameter of the vesicles.
Polydispersity Index (PDI) 0.1 - 0.4 (example range) Indicates the uniformity of the vesicle size distribution. Lower values signify a more homogeneous population. ub.edu
Size Distribution by Intensity/Volume/Number Peak(s) in the nanometer range Provides a more detailed view of the size populations present in the sample.

Surface and Interfacial Characterization Methods

Advanced analytical methodologies are crucial for understanding the physicochemical behavior of amphiphilic molecules like this compound at surfaces and interfaces. These techniques provide invaluable data on molecular arrangement, phase transitions, and interactions with the surrounding medium.

Surface Tension and Interfacial Tension Measurements

The measurement of surface tension and interfacial tension is fundamental to characterizing the surface activity of this compound. As a surfactant, it preferentially adsorbs at interfaces, such as the air-water or oil-water interface, thereby reducing the free energy of the system. This reduction in energy manifests as a decrease in surface or interfacial tension. youtube.com

The relationship between surfactant concentration and surface tension is a key indicator of its properties. As the concentration of this compound in an aqueous solution increases, the surface tension decreases because more molecules adsorb at the interface. wikipedia.orgarxiv.org This trend continues until the interface becomes saturated and the bulk concentration reaches a critical point where the molecules begin to self-assemble into aggregates called micelles. wikipedia.org This point is known as the Critical Micelle Concentration (CMC). wikipedia.orgalfa-chemistry.com Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface. wikipedia.orgarxiv.org The CMC is therefore a critical parameter that defines the efficiency of a surfactant.

Several established methods are employed to measure equilibrium or static surface tension. These techniques rely on measuring the force exerted by the interface on a probe. tegewa.de

Method Principle Advantages Considerations
Wilhelmy Plate Measures the force required to pull a thin platinum plate out of the liquid. The force is directly related to the surface tension. tegewa.deHigh precision and accuracy; the plate is not removed from the surface during measurement, allowing for dynamic studies.Requires a perfectly clean and uniform plate; contact angle must be zero for accurate results.
Du Noüy Ring Measures the maximum force needed to detach a platinum-iridium ring from the surface of the liquid. tegewa.deWidely used and standardized; suitable for both surface and interfacial tension.Requires correction factors based on ring dimensions and liquid properties; the interface is disrupted at the point of measurement.
Pendant Drop An optical method where the shape of a hanging drop of liquid is analyzed. The surface tension is calculated from the drop's dimensions, which are governed by the balance between gravity and surface forces. tegewa.deCan be used for both surface and interfacial tension; non-invasive; suitable for high temperatures and pressures.Requires sophisticated image analysis software and high-quality optics.

The determination of the CMC from a plot of surface tension versus the logarithm of the concentration is a primary application of these methods in this compound research. The inflection point in this plot corresponds to the CMC. arxiv.org

Langmuir Trough Techniques for Monolayer Characterization

Langmuir trough techniques are powerful for studying the behavior of insoluble or sparingly soluble amphiphiles like this compound as a two-dimensional monolayer at the air-water interface. biolinscientific.com A Langmuir trough is a shallow basin filled with an aqueous subphase, equipped with movable barriers to compress the monolayer and a sensor to measure the surface pressure (π). mdpi.com Surface pressure is the reduction in the surface tension of the pure subphase caused by the presence of the monolayer (π = γ₀ - γ, where γ₀ is the surface tension of the pure subphase and γ is the surface tension of the monolayer-covered surface). mdpi.comnih.gov

The experimental process involves depositing a solution of this compound in a volatile solvent onto the water surface. After the solvent evaporates, a monolayer of the molecules remains. The barriers are then slowly moved to compress the monolayer, reducing the area available to each molecule (Area per molecule, A). The resulting surface pressure-area (π-A) isotherm provides detailed information about the monolayer's phase behavior, compressibility, stability, and molecular dimensions. biolinscientific.comnih.gov

Detailed studies on n-hexadecyl dihydrogen phosphate (n-HDP) at the air-water interface have revealed complex phase behavior that is highly dependent on temperature. nih.gov By measuring surface pressure-time adsorption isotherms and using Brewster angle microscopy (BAM) for direct visualization, a phase diagram has been constructed. nih.gov

Key findings from this research include:

Phase Transitions: The monolayer undergoes several phase transitions upon compression, including from a gas (G) phase, where molecules are far apart, to various liquid and condensed phases where they are more ordered. nih.gov

Triple Point: A triple point, where three phases coexist in equilibrium, was identified at approximately 25.8 °C. nih.gov

Temperature-Dependent Behavior:

Below the triple point (e.g., at 20°C and 24°C): The monolayer exhibits a first-order phase transition from a gas (G) phase to an intermediate (I) phase, followed by a second-order transition to a liquid condensed (LC) phase. nih.gov

Above the triple point: Two distinct first-order phase transitions are observed: a G-LE (liquid expanded) transition, followed by an LE-I transition, and then a second-order I-LC transition. nih.gov

At higher temperatures (e.g., 36°C): The behavior simplifies to two first-order transitions: a G-LE transition at zero surface pressure and an LE-LC transition at higher surface pressure. nih.gov

Domain Morphology: BAM imaging showed that the shape of the condensed-phase domains changes with temperature. The domains are circular at 20°C, become elongated at 24°C, and revert to a circular shape at 36°C. This is attributed to effects like dehydration of the headgroup at higher temperatures. nih.gov

Parameter Observation for n-Hexadecyl Dihydrogen Phosphate Monolayer Reference
Triple Point Temperature ~25.8 °C nih.gov
Phase Behavior (< 25.8 °C) G → I (1st order), I → LC (2nd order) nih.gov
Phase Behavior (> 25.8 °C) G → LE (1st order), LE → I (1st order), I → LC (2nd order) nih.gov
Domain Shape at 20 °C Circular nih.gov
Domain Shape at 24 °C Elongated nih.gov
Domain Shape at 36 °C Circular nih.gov

Capillary Electrophoresis for Charged Species Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on differences in their electrophoretic mobility in an electric field. libretexts.orgusp.org The technique is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte). usp.org When a high voltage is applied across the capillary, charged species migrate towards the electrode of opposite polarity. libretexts.org

The velocity of an ion is determined by its electrophoretic mobility (μ_ep_) and the electroosmotic flow (EOF) of the buffer. usp.orgsciex.com

Electrophoretic Mobility (μ_ep_): This is an intrinsic property of an ion, dependent on its charge-to-size ratio. Ions with a higher charge and smaller size will have a higher mobility. libretexts.org

Electroosmotic Flow (EOF): This is the bulk flow of the buffer solution within the capillary, typically directed towards the cathode. It arises from the ionization of silanol groups on the inner capillary wall, which creates a negatively charged surface that attracts cations from the buffer, forming a mobile diffuse layer that moves under the applied electric field. libretexts.orgsciex.com

CE is well-suited for separating complex mixtures of charged phosphorus-containing compounds. For instance, the technique has been successfully used to separate different phosphatidyl inositol (B14025) phosphates (PIPs), which are also lipid-like molecules with phosphate headgroups. nih.gov The separation of PIPs was achieved by optimizing the background electrolyte with additives like sodium deoxycholate (a bile salt surfactant) to prevent the hydrophobic analytes from adsorbing to the capillary wall. nih.gov This demonstrates the potential of CE to separate this compound from impurities, precursors, or degradation products, provided that these species have different charge-to-size ratios. The electrophoretic mobility, determined from the migration time, would serve as a key parameter for its identification and quantification. nih.gov

Future Directions and Emerging Research Paradigms for Hexadecyl Dihydrogen Phosphate

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of chemical compounds, including hexadecyl dihydrogen phosphate (B84403). These computational tools offer a pathway to rapidly predict material properties and behaviors, significantly reducing the time and cost associated with traditional experimental methods. acs.orggoogle.com

While direct AI/ML models for hexadecyl dihydrogen phosphate are still nascent, the broader application of these technologies to surfactants and formulation science provides a clear roadmap. Machine learning has been used extensively to solve a range of chemical problems, from developing interatomic potentials for molecular simulations to predicting quantum chemical properties. acs.orguctm.edu For surfactants, ML models can predict phase behavior, a critical parameter for formulation efficacy. acs.orguctm.edu For instance, algorithms like Recursive Partitioning (Decision Trees) have been used to predict the phase of nonionic surfactants based on their critical packing parameter (CPP), temperature, and weight fraction. uctm.edu Other successful models for predicting surfactant system properties include support vector machines (SVMs) and neural networks. google.com

The development of Graph Neural Networks (GNNs) represents a particularly promising frontier. GNNs can predict surfactant properties, such as the Hydrophile-Lipophile Balance (HLB), more accurately than traditional empirical methods, especially for complex structures. acs.org This approach could be applied to this compound to fine-tune its performance in emulsions and other complex mixtures.

Table 1: Application of Machine Learning Models in Surfactant and Formulation Science

ML Model TypeApplication AreaPredicted PropertiesPotential Relevance for this compound
Regression Trees / Decision TreesSurfactant Phase BehaviorPhase at given temperature & composition google.comuctm.eduPredicting emulsion stability and type (o/w vs. w/o)
Support Vector Machines (SVM)Surfactant-Oil-Water SystemsPhase regions, phase transitions google.comOptimizing performance in complex formulations
Artificial Neural Networks (ANN)Drug Formulation, Drying ModelsDrug solubility, stability, weight loss google.comgoogle.comEnhancing drug delivery systems, predicting coating behavior
Graph Neural Networks (GNN)Surfactant Property PredictionHydrophile-Lipophile Balance (HLB) acs.orgTailoring emulsification properties for specific applications

Exploration of Novel Supramolecular Assemblies and Hybrid Materials

This compound's amphiphilic nature, with its polar phosphate head group and long hydrocarbon tail, makes it an ideal building block for creating ordered supramolecular structures and advanced hybrid materials. Research is moving beyond simple self-assembly to explore more complex and functional arrangements.

The compound is known to form self-assembled monolayers (SAMs) on various substrates, particularly metal oxides like titanium oxide. europa.eureading.ac.uk The long alkyl chain (C16) is crucial for this process; studies on alkyl phosphates with varying chain lengths show that those with 15 or more carbons form more highly ordered and densely packed monolayers due to stronger van der Waals forces between the chains. europa.eureading.ac.uk This results in films with higher two-dimensional crystallinity. europa.eu

These self-assembly principles are being exploited to create sophisticated hybrid materials. For example, this compound has been used as a template or stabilizing agent in the synthesis of nanoparticle arrays. mdpi.com One-dimensional silver oxide nanoparticle arrays, with particle sizes around 3 nm, have been synthesized using composite Langmuir-Blodgett monolayers of n-hexadecyl dihydrogen phosphate and Ag+ ions. mdpi.com It also plays a role in creating hybrid materials with other nanoparticles, such as those made of polyoxomolybdate, where the surfactant-inorganic framework interaction enhances catalytic properties for selective oxidation reactions. mdpi.com Furthermore, it has been used in conjunction with other molecules to form extended wire-like hybrid nanostructures with europium complexes at the air-water interface. mdpi.com

Future research will likely focus on creating multi-functional materials by co-assembling this compound with other functional molecules. This could lead to the development of "enzyme mimic" and "biomimic" nanoscale materials with hierarchical structures and tunable microcavities. nih.gov The ability to control the assembly of different functional groups within ordered mesoporous materials opens the door to designing highly specific catalysts and selective separation media. nih.gov

Table 2: Examples of Supramolecular and Hybrid Materials Involving Alkyl Phosphates

Material TypeComponentsKey Structural FeatureInvestigated Application
Self-Assembled Monolayer (SAM)This compound, Titanium oxideHighly ordered, crystalline monolayer europa.euSurface functionalization, biomaterial interfaces mpob.gov.my
Nanoparticle ArrayThis compound, Silver ions1D array of ~3 nm silver oxide nanoparticles mdpi.comPlasmonic and catalytic applications mdpi.com
Hybrid NanostructuresHexadecyl phosphate, Europium complexExtended wire-like structures (~1 nm width) mdpi.comLuminescent materials
Hybrid CatalystsEthylhexadecyldimethylammonium phenolate, PolyoxomolybdateSurfactant-inorganic hybrid framework mdpi.comSelective oxidation reactions
Functional Nanoporous MaterialsAlkyl chains in mesoporous silica (B1680970)Ordered molecular layers within pores nih.govMultifunctional catalysts, selective separations

Advancements in Sustainable and Biocompatible Production Processes

The growing emphasis on green chemistry is driving research into more sustainable and biocompatible methods for producing organophosphorus compounds like this compound. kosano.org.trresearchgate.net Traditional synthesis methods often rely on hazardous reagents like phosphoryl chloride or energy-intensive processes. researchgate.netresearchgate.net

Emerging research focuses on several greener alternatives:

Enzymatic Esterification: Lipase-catalyzed esterification presents a green chemistry alternative to conventional methods. For instance, immobilized Candida antarctica lipase (B570770) B has been used to catalyze the reaction between a phosphate source and an alcohol (like hexadecanol) in non-aqueous media. While this approach avoids harsh chemicals, current yields are often modest (around 50%) with longer reaction times.

Sol-Gel Synthesis: The sol-gel method is a versatile, low-temperature technique for creating inorganic networks and has been applied to the synthesis of calcium phosphate-based biomaterials using alkyl phosphates as precursors. google.comresearchgate.net This approach is considered environmentally benign and allows for the creation of biocompatible materials like hydroxyapatite (B223615), often without the need for pH regulators or other additives. google.com The hydrolysis of the P-OR bond in the alkyl phosphate is a key step in this process. google.comresearchgate.net

Greener Reaction Media: The use of environmentally friendly solvents is a core principle of green chemistry. nih.govphosphorusplatform.eu Research into the degradation of other organophosphates has highlighted the use of greener solvents like propylene (B89431) carbonate or ionic liquids, sometimes in combination with microwave or ultrasound activation to improve reaction efficiency. nih.govphosphorusplatform.eu These principles can be applied to the synthesis of this compound to reduce reliance on volatile organic solvents.

These advancements aim to reduce the environmental footprint of production, minimize hazardous by-products, and create compounds with higher biocompatibility, which is particularly important for applications in pharmaceuticals and personal care products. kosano.org.tr

Uncovering New Fundamental Scientific Principles through Interdisciplinary Research

Interdisciplinary research, combining chemistry, materials science, and biology, is uncovering new fundamental principles governing the behavior of this compound at interfaces and in complex systems.

A key area of investigation is the self-assembly of alkyl phosphates into monolayers on surfaces. Research has shown a strong dependence of monolayer quality on the length of the alkyl chain. europa.eureading.ac.uk For alkyl phosphates with chains longer than 15 carbons, such as this compound, the increased van der Waals interactions lead to a higher degree of two-dimensional crystallinity and denser packing. europa.eureading.ac.uk This principle is fundamental to creating robust and well-defined surface coatings for applications ranging from biomaterials to electronics. mpob.gov.my

The interaction of the phosphate headgroup with various substrates and ions is another area of active study. The phosphate group can coordinate with metal ions, forming a protective ligand shell around nanoparticles that enhances their dispersion and can influence their catalytic selectivity. This has been observed in palladium nanoparticles stabilized with a related ligand, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate, for use in selective hydrogenation reactions. Understanding the precise nature of these coordination bonds is critical for designing next-generation nanocatalysts.

Furthermore, the aggregation behavior of this compound in solution to form micelles and other structures is governed by a complex interplay of forces, including hydrophobic interactions and pH-dependent electrostatic interactions of the phosphate headgroup. Computational modeling is being used to provide mechanistic insights into this self-assembly process and how it stabilizes colloidal nanoparticles. The ability to form these structures is central to its function as an emulsifier and its use in drug delivery systems. researchgate.net

Role in Circular Economy and Waste Valorization Research

The principles of a circular economy—eliminating waste and ensuring the continual use of resources—are becoming increasingly important in the chemical industry. For this compound, this involves two main considerations: the sustainable sourcing of its constituent parts (phosphate and the alkyl chain) and the potential for its recovery and reuse.

Phosphate is a non-renewable resource, and there is a growing global impetus to recover and recycle it from various waste streams, particularly wastewater and sewage sludge. Several European countries have already made phosphorus recycling from sewage sludge obligatory. This macro-level push for phosphorus recovery creates a context for valorizing organophosphate waste. Research is exploring methods to extract phosphorus from sources like bone meal ash or phosphate rock via novel deoxychlorination (DOC) processes, which could then be used to produce organophosphorus esters, including surfactants.

On a more direct level, research is exploring the synthesis of alkyl phosphate esters from recycled materials. One innovative study demonstrated the synthesis of new monoalkyl phosphate esters from bis(hydroxyethyl) terephthalate, a monomer obtained from the chemical recycling (glycolysis) of post-consumer PET bottles. uctm.edu This approach directly embodies circular economy principles by valorizing plastic waste into a valuable surfactant.

The recovery and reuse of surfactants from industrial aqueous solutions is another key research area. While economically and environmentally desirable, many conventional surfactants are difficult to recover. google.com Processes involving ultrafiltration through specialized membranes are being developed to separate surfactants from contaminants, allowing the surfactant to be recovered from the permeate and recycled.

Life Cycle Assessment (LCA) is an essential tool for evaluating the environmental impact of surfactants from cradle to gate, comparing bio-based feedstocks against traditional petrochemical sources. acs.orgmpob.gov.myresearchgate.net Such analyses are crucial for guiding the chemical industry toward more sustainable and circular production models for compounds like this compound.

Q & A

Q. What are the recommended experimental protocols for synthesizing and handling hexadecyl dihydrogen phosphate in laboratory settings?

this compound (CAS 3539-43-3) requires stringent safety measures during synthesis and handling. Experimental protocols include:

  • Synthesis : Reacting 1-hexadecanol with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions, followed by hydrolysis to yield the dihydrogen phosphate ester. Alternative routes involve direct esterification with phosphoric acid .
  • Handling : Use of personal protective equipment (PPE) including gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and treated by certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm the esterification of the phosphate group and alkyl chain integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition observed above 219.8°C .

Advanced Research Questions

Q. What computational approaches are suitable for modeling interactions between this compound and transition-metal nanoparticles in catalytic systems?

Hybrid density functional theory (DFT) methods, such as the B97-D functional with dispersion corrections, are effective for simulating non-covalent interactions (e.g., van der Waals forces) between the phosphate headgroup and metal surfaces .

  • Case Study : Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) stabilizes platinum nanoparticles (Pt-HHDMA) in hydrogenation catalysis. DFT reveals weak adsorption of the phosphate group on Pt, preserving catalytic activity while preventing aggregation .

Q. How does the self-assembly of this compound affect its role in stabilizing colloidal nanoparticles?

The amphiphilic structure of this compound enables micelle formation in aqueous solutions, with critical micelle concentration (CMC) dependent on pH and ionic strength. The phosphate group coordinates with metal ions (e.g., Pt²⁺), forming a protective ligand shell that enhances nanoparticle dispersion and catalytic selectivity .

Q. What mechanistic insights explain the environmental persistence of this compound and its degradation pathways?

  • Hydrolysis : The phosphate ester bond hydrolyzes under alkaline conditions (pH > 10), yielding 1-hexadecanol and inorganic phosphate.
  • Photodegradation : UV irradiation accelerates breakdown, generating hydroxylated intermediates.
  • Ecotoxicity : The compound is classified as an environmental hazard due to its persistence in aquatic systems and potential bioaccumulation .

Methodological Considerations

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., logP, boiling point) of this compound?

Discrepancies in literature values (e.g., logP = 6.015 vs. experimental deviations) often arise from:

  • Measurement Techniques : Differences between computational predictions (e.g., COSMO-RS) and empirical methods like shake-flask assays.
  • Sample Purity : Impurities from incomplete esterification or side reactions during synthesis. Cross-validation using multiple characterization methods (HPLC, NMR) is critical .

Q. What strategies optimize the use of this compound in heterogeneous catalysis while minimizing ligand leaching?

  • Ligand Design : Introduce chelating groups (e.g., hydroxyl or amine functionalities) to strengthen metal-phosphate coordination.
  • Support Engineering : Immobilize the ligand on high-surface-area supports (e.g., carbon nanotubes) to enhance stability under flow conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Hexadecyl dihydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.